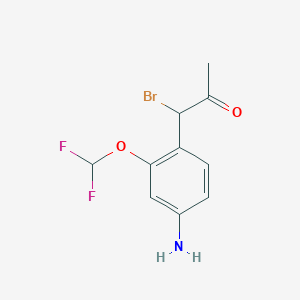
1-(4-Amino-2-(difluoromethoxy)phenyl)-1-bromopropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Amino-2-(difluoromethoxy)phenyl)-1-bromopropan-2-one is a chemical compound known for its unique structure and properties. This compound features a bromopropanone backbone with an amino group and a difluoromethoxy group attached to a phenyl ring. Its distinct chemical structure makes it a subject of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-2-(difluoromethoxy)phenyl)-1-bromopropan-2-one typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 1-(4-Amino-2-(difluoromethoxy)phenyl)propan-2-one using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature carefully regulated to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The use of advanced purification techniques, such as recrystallization and chromatography, is common to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Amino-2-(difluoromethoxy)phenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include substituted phenyl derivatives, ketones, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(4-Amino-2-(difluoromethoxy)phenyl)-1-bromopropan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(4-Amino-2-(difluoromethoxy)phenyl)-1-bromopropan-2-one involves its interaction with specific molecular targets. The amino group and difluoromethoxy group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The bromine atom may also participate in halogen bonding, further influencing the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-Amino-2-difluoromethoxy-phenyl)-ethanone
- 1-(4-Amino-2-difluoromethoxy-phenyl)-acetic acid
Uniqueness
Compared to similar compounds, 1-(4-Amino-2-(difluoromethoxy)phenyl)-1-bromopropan-2-one stands out due to its bromine atom, which imparts unique reactivity and potential for further functionalization. This makes it a versatile intermediate in synthetic chemistry and a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C10H10BrF2NO2 |
|---|---|
Poids moléculaire |
294.09 g/mol |
Nom IUPAC |
1-[4-amino-2-(difluoromethoxy)phenyl]-1-bromopropan-2-one |
InChI |
InChI=1S/C10H10BrF2NO2/c1-5(15)9(11)7-3-2-6(14)4-8(7)16-10(12)13/h2-4,9-10H,14H2,1H3 |
Clé InChI |
RANSQEMCBNXFML-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=C(C=C(C=C1)N)OC(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



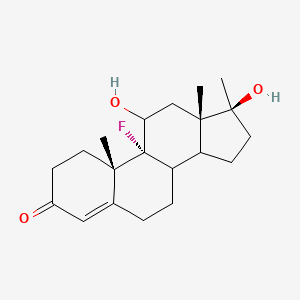
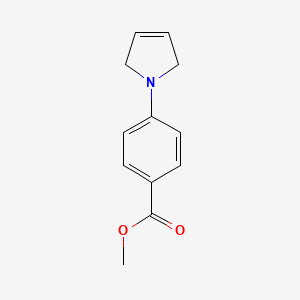


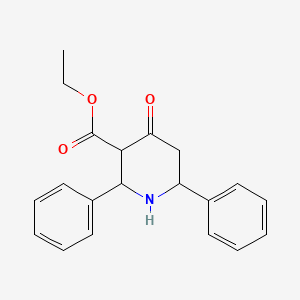

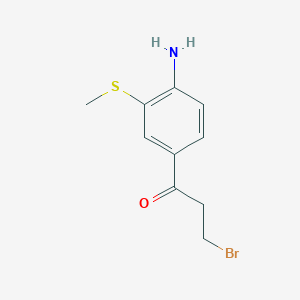


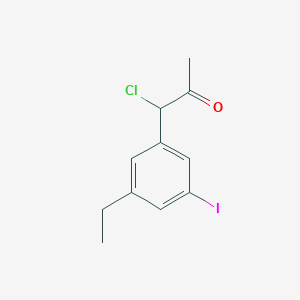


![Aziridine, 1-[(methylthio)methyl]-](/img/structure/B14059343.png)
